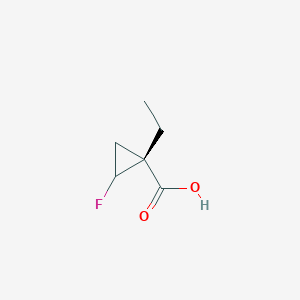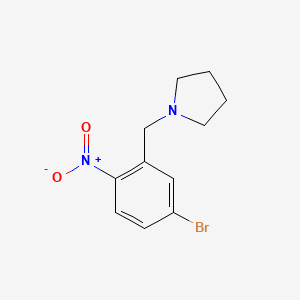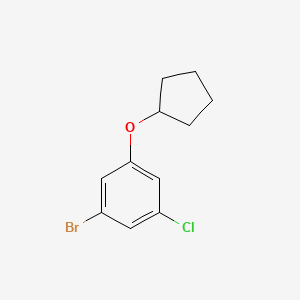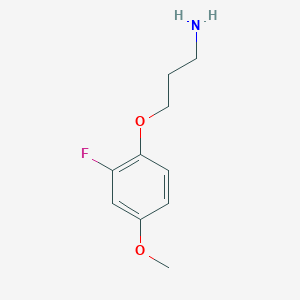![molecular formula C12H20N2O B1416047 1-{2,7-diazaspiro[3.5]nonan-2-il}-2-ciclopropiletan-1-ona CAS No. 2137760-85-9](/img/structure/B1416047.png)
1-{2,7-diazaspiro[3.5]nonan-2-il}-2-ciclopropiletan-1-ona
Descripción general
Descripción
“2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one” is a chemical compound that has been studied for its potential as a covalent inhibitor of KRAS G12C . KRAS G12C is a mutated form of the KRAS protein, which plays a key role in cellular proliferation and differentiation . Mutations in the RAS gene are known drivers of oncogenic alteration in human cancer .
Synthesis Analysis
The compound has been identified through structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . The lead compound was further optimized, leading to the successful identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes .Molecular Structure Analysis
From an X-ray complex structural analysis, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C .Chemical Reactions Analysis
The compound acts as a covalent binder to the KRAS protein at a mutated cysteine residue (G12C), which is effective for the treatment of solid tumors .Physical And Chemical Properties Analysis
The CAS Number of the compound is 1474026-47-5 . The molecular weight is 168.24 .Aplicaciones Científicas De Investigación
Oncología: Inhibición de KRAS G12C
Este compuesto ha sido identificado como un potente inhibidor covalente de KRAS G12C, una mutación presente en varios tipos de cáncer. Se une al bolsillo de conmutación II de KRAS G12C, que es crucial para la proliferación y diferenciación celular. La inhibición de KRAS G12C puede conducir al tratamiento de tumores sólidos, lo que convierte a este compuesto en un contribuyente significativo a la investigación y terapia oncológica .
Química medicinal: Diseño y síntesis de fármacos
La optimización estructural de la porción de acriloilamina en este compuesto ha llevado a una mejora de la actividad inhibitoria in vitro contra KRAS G12C. Esto muestra su aplicación en el diseño y síntesis de nuevos fármacos, particularmente en el desarrollo de terapias contra el cáncer dirigidas .
Farmacología: Estabilidad metabólica
Los derivados de este compuesto exhiben una estabilidad metabólica favorable en microsomas hepáticos humanos y de ratón. Esta propiedad es esencial para el desarrollo de fármacos farmacológicamente activos que pueden mantener su eficacia y perfil de seguridad durante los procesos metabólicos .
Investigación clínica: Eficacia antitumoral
El compuesto ha mostrado un efecto antitumoral dependiente de la dosis en un modelo de ratón xenotrasplantado NCI-H1373. Esto apunta a su aplicación en la investigación clínica, donde su eficacia y seguridad se pueden probar en un entorno controlado, allanando el camino para posibles ensayos clínicos .
Mecanismo De Acción
Target of Action
The primary target of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one acts as a potent covalent inhibitor against the KRAS G12C protein . It binds in the switch-II pocket of the KRAS G12C protein, as revealed by X-ray complex structural analysis .
Biochemical Pathways
The action of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one on the KRAS G12C protein affects the RAS signaling pathway , which is involved in cell proliferation and differentiation . By inhibiting the KRAS G12C protein, this compound can disrupt the pathway and potentially halt the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one are characterized by high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The result of the action of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is a dose-dependent antitumor effect . In a study using an NCI-H1373 xenograft mouse model, the compound showed a significant reduction in tumor growth .
Action Environment
The action, efficacy, and stability of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied as a potential inhibitor of KRAS G12C, a protein involved in cancer progression . The compound’s interaction with KRAS G12C involves covalent binding, which leads to the inhibition of the protein’s activity. This interaction is crucial for its potential use in anti-tumor therapies.
Cellular Effects
The effects of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of KRAS G12C can lead to the suppression of downstream signaling pathways that promote cell proliferation and survival . This results in reduced tumor growth and increased cell death in cancer cells.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one exerts its effects through covalent binding interactions with biomolecules. Its inhibition of KRAS G12C involves the formation of a covalent bond with the cysteine residue in the protein’s active site . This binding prevents the protein from interacting with its downstream effectors, thereby inhibiting its activity. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it has favorable metabolic stability, which allows it to maintain its inhibitory effects over extended periods
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits KRAS G12C without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic stability is a key factor in its efficacy as a therapeutic agent. Understanding its metabolic pathways can help optimize its use in clinical settings.
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Propiedades
IUPAC Name |
2-cyclopropyl-1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11(7-10-1-2-10)14-8-12(9-14)3-5-13-6-4-12/h10,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIPWEIWCRQNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC3(C2)CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)


![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)
![4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415975.png)


![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)


![4-(5-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415982.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1415984.png)
![4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415985.png)
![4-(3-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415986.png)
